molecular formula C15H20N2O5 B14855511 Methyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-6-formylpyridine-2-carboxylate

Methyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-6-formylpyridine-2-carboxylate

Cat. No.: B14855511
M. Wt: 308.33 g/mol
InChI Key: QOZOQBRATHWYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-6-formylpyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a formyl group, a carboxylate ester, and a tert-butoxycarbonyl (Boc) protected amine. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-6-formylpyridine-2-carboxylate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine derivative is treated with DMF and POCl₃.

    Esterification: The carboxylic acid group on the pyridine ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.

    Protection of the Amine: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products

    Oxidation: Methyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-6-carboxypyridine-2-carboxylate.

    Reduction: Methyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-6-hydroxymethylpyridine-2-carboxylate.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Methyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-6-formylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules due to its structural similarity to certain bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-6-formylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc-protected amine can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in having a Boc-protected amine and a carboxylate ester.

    (2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amine and a methacrylate group.

    L-Tyrosine, O-[2-[(tert-butoxycarbonyl)amino]ethyl]-, methyl ester: Features a Boc-protected amine and a tyrosine derivative.

Uniqueness

Methyl 4-[2-[(tert-butoxycarbonyl)amino]ethyl]-6-formylpyridine-2-carboxylate is unique due to the presence of the formyl group on the pyridine ring, which imparts distinct reactivity and potential for further functionalization. Its combination of a Boc-protected amine and a formyl group makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 6-formyl-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylate

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-6-5-10-7-11(9-18)17-12(8-10)13(19)21-4/h7-9H,5-6H2,1-4H3,(H,16,20)

InChI Key

QOZOQBRATHWYIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=NC(=C1)C(=O)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.